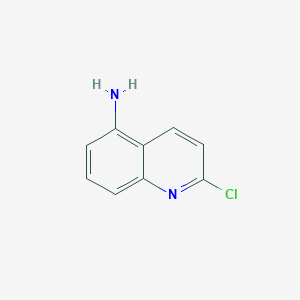

2-Chloroquinolin-5-amine

Description

Structure

3D Structure

Properties

IUPAC Name |

2-chloroquinolin-5-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7ClN2/c10-9-5-4-6-7(11)2-1-3-8(6)12-9/h1-5H,11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FVYURTHPFIWJFB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C2C=CC(=NC2=C1)Cl)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

178.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 2-Chloroquinolin-5-amine

Abstract

This technical guide provides a comprehensive overview of the principal synthetic pathways to 2-Chloroquinolin-5-amine, a key intermediate in the development of pharmacologically active molecules. The primary and most industrially viable route proceeds through the reduction of 2-Chloro-5-nitroquinoline. This document offers a detailed exploration of the common methodologies for this transformation, including reduction with iron powder in acidic media, reaction with tin(II) chloride, and catalytic hydrogenation. Each method is presented with a thorough discussion of its mechanistic underpinnings, operational parameters, and a comparative analysis of their respective advantages and disadvantages. Detailed, step-by-step experimental protocols are provided to facilitate practical application in a research and development setting.

Introduction: The Significance of this compound

The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents. The specific substitution pattern of this compound, featuring a reactive chlorine atom at the 2-position and a nucleophilic amino group at the 5-position, makes it a versatile building block for the synthesis of a diverse array of complex molecules. The chlorine atom can be readily displaced by various nucleophiles, while the amino group provides a handle for amide bond formation, sulfonylation, and other functionalizations. This dual reactivity allows for the construction of libraries of compounds for screening in drug discovery programs.

The core challenge in the synthesis of this compound lies in the selective reduction of the nitro group of the readily available precursor, 2-Chloro-5-nitroquinoline, without affecting the chloro substituent. This guide will dissect the most effective and commonly employed methods to achieve this transformation with high yield and purity.

Core Synthesis Pathway: Reduction of 2-Chloro-5-nitroquinoline

The most direct and widely accepted route to this compound is the reduction of the nitro group of 2-Chloro-5-nitroquinoline. This precursor is commercially available and can be synthesized through the nitration of 2-chloroquinoline.

Caption: General synthesis pathway for this compound.

The choice of reducing agent and reaction conditions is critical to ensure the chemoselective reduction of the nitro group while preserving the C-Cl bond. The following sections will detail three robust methods for achieving this transformation.

Comparative Analysis of Synthesis Protocols

The selection of a specific reduction protocol often depends on factors such as the scale of the reaction, available equipment, cost of reagents, and desired purity of the final product. The following table provides a comparative overview of the three primary methods discussed in this guide.

| Parameter | Iron Powder / Acid | Tin(II) Chloride | Catalytic Hydrogenation (Pd/C) |

| Primary Reagents | Iron powder, Acid (e.g., HCl, Acetic Acid) | Tin(II) chloride dihydrate, Concentrated HCl | Hydrogen gas (H₂), Palladium on carbon (Pd/C) |

| Reaction Conditions | Typically reflux in a protic solvent | Often reflux in a protic solvent | Room temperature to moderate heat, requires H₂ pressure |

| Chemoselectivity | Generally good, but can be harsh | Good for nitro group reduction in the presence of other reducible groups.[1] | Can also reduce other functional groups (e.g., alkenes, alkynes).[1] |

| Work-up | Involves filtration of iron salts, can be cumbersome.[2] | Can be complex due to the formation of tin precipitates.[3] | Simple filtration to remove the catalyst.[4] |

| Safety Considerations | Generates significant inorganic waste. | Tin compounds have toxicity concerns.[3] | Hydrogen gas is flammable/explosive; Pd/C can be pyrophoric.[4] |

| Cost | Reagents are very inexpensive. | Moderately priced reagents. | Catalyst can be expensive, but is used in catalytic amounts. |

| Environmental Impact | Generates iron sludge waste. | Generates tin-containing waste. | "Greener" option with water as the primary by-product. |

Detailed Experimental Protocols

The following sections provide detailed, step-by-step methodologies for the synthesis of this compound from 2-Chloro-5-nitroquinoline using the three discussed reduction methods.

Protocol 1: Reduction with Iron Powder and Hydrochloric Acid

This classical method is cost-effective and reliable for the reduction of aromatic nitro compounds. The reaction proceeds via a series of single electron transfers from the iron metal to the nitro group in an acidic medium.

Sources

- 1. EP0000805A1 - Catalytic hydrogenation process for the manufacture of chlorinated aromatic amines - Google Patents [patents.google.com]

- 2. orgsyn.org [orgsyn.org]

- 3. Chemoselective nitro group reduction and reductive dechlorination initiate degradation of 2-chloro-5-nitrophenol by Ralstonia eutropha JMP134 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. scispace.com [scispace.com]

Spectroscopic Characterization of 2-Chloroquinolin-5-amine: A Technical Guide

This technical guide provides an in-depth analysis of the spectroscopic data for 2-Chloroquinolin-5-amine, a key intermediate in medicinal chemistry and materials science. The following sections detail the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, offering insights into the structural elucidation of this molecule. This guide is intended for researchers, scientists, and professionals in drug development who require a comprehensive understanding of the spectroscopic properties of this compound.

Introduction to this compound

This compound is a substituted quinoline derivative. The quinoline scaffold is a prominent feature in a wide array of pharmacologically active compounds. The strategic placement of a chlorine atom at the 2-position and an amine group at the 5-position significantly influences the molecule's electronic properties and reactivity, making its unambiguous characterization by spectroscopic methods essential. This guide will delve into the core spectroscopic techniques used to confirm the identity and purity of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR are critical for structural confirmation.

¹H NMR Spectroscopy

The ¹H NMR spectrum of this compound is expected to exhibit distinct signals for the aromatic protons and the amine protons. The chemical shifts are influenced by the electron-withdrawing chloro group and the electron-donating amino group.

Expected ¹H NMR Data:

| Proton | Expected Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| NH₂ | ~4.0-5.0 | Broad singlet | - |

| H-3 | ~6.8-7.0 | Doublet | ~8.5 |

| H-4 | ~7.8-8.0 | Doublet | ~8.5 |

| H-6 | ~7.2-7.4 | Triplet | ~8.0 |

| H-7 | ~6.9-7.1 | Doublet | ~7.5 |

| H-8 | ~7.5-7.7 | Doublet | ~8.5 |

Note: Predicted values are based on the analysis of related quinoline derivatives and substituent effects. Actual values may vary depending on the solvent and experimental conditions.

Interpretation:

-

The amine protons (NH₂) are expected to appear as a broad singlet due to quadrupole broadening from the nitrogen atom and potential hydrogen exchange. Addition of D₂O would cause this signal to disappear, confirming its assignment.[1][2]

-

The protons on the pyridine ring (H-3 and H-4) will appear as doublets due to coupling with each other.

-

The protons on the benzene ring (H-6, H-7, and H-8) will exhibit a more complex splitting pattern due to their relative positions and couplings.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule.

Expected ¹³C NMR Data:

| Carbon | Expected Chemical Shift (δ, ppm) |

| C-2 | ~150-152 |

| C-3 | ~122-124 |

| C-4 | ~135-137 |

| C-4a | ~148-150 |

| C-5 | ~145-147 |

| C-6 | ~120-122 |

| C-7 | ~115-117 |

| C-8 | ~128-130 |

| C-8a | ~125-127 |

Note: Predicted values are based on the analysis of 2-chloroquinoline and 5-aminoquinoline and known substituent effects.[3][4]

Interpretation:

-

The carbon bearing the chlorine atom (C-2) is expected to be significantly downfield due to the electronegativity of chlorine.

-

The carbon atom attached to the amino group (C-5) will also be shifted downfield.

-

The remaining carbon signals can be assigned based on established data for quinoline derivatives.[5]

Experimental Protocol for NMR Spectroscopy

Caption: Workflow for IR data acquisition and analysis.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification.

Expected Mass Spectrum Data:

-

Molecular Ion (M⁺): The mass spectrum should show a molecular ion peak corresponding to the molecular weight of this compound (C₉H₇ClN₂), which is approximately 178.03 g/mol .

-

Isotope Pattern: Due to the presence of chlorine, a characteristic M+2 peak will be observed with an intensity of about one-third of the molecular ion peak, corresponding to the ³⁷Cl isotope. [6]This is a definitive indicator of a single chlorine atom in the molecule.

-

Fragmentation: Common fragmentation pathways for quinoline derivatives involve the loss of small molecules like HCN. For this compound, the loss of a chlorine radical or HCl is also a likely fragmentation pathway. [7][8]The presence of the amino group can lead to fragmentation patterns typical for aromatic amines. [1][2] Interpretation:

The presence of the molecular ion peak at the correct m/z value and the characteristic 3:1 ratio of the M⁺ and M+2 peaks are strong evidence for the proposed structure. [6]Analysis of the fragmentation pattern can provide further structural confirmation.

Experimental Protocol for Mass Spectrometry

Caption: Workflow for Mass Spectrometry data acquisition and analysis.

Conclusion

The combined application of NMR, IR, and MS provides a comprehensive and unambiguous characterization of this compound. The predicted spectroscopic data, based on the analysis of related compounds and fundamental principles, serves as a valuable reference for researchers working with this molecule. Experimental verification of these spectral features is crucial for confirming the identity, purity, and structure of this compound in any research or development setting.

References

-

Mid-IR Spectra of Quinoline and Phenanthridine in H₂O and Ar. (n.d.). NASA Ames Research Center. Retrieved from [Link]

-

Vibrational spectroscopic study of some quinoline derivatives. (2014). ResearchGate. Retrieved from [Link]

-

5,8-Quinolinedione Attached to Quinone Derivatives: XRD Diffraction, Fourier Transform Infrared Spectra and Computational Analysis. (2021). MDPI. Retrieved from [Link]

-

Vibrational Assignment of the Infrared Spectra of the Quinoline Derivatives Studied Here, Pure and Adsorbed on a Platinum Surface. (2012). ResearchGate. Retrieved from [Link]

-

Ultraviolet and Infrared Spectra of Quinoline Derivatives: 2- and 4-Thiols. (1954). ACS Publications. Retrieved from [Link]

-

2-Chloroquinoline. (n.d.). PubChem. Retrieved from [Link]

-

Gas Chromatographic Analysis of Halogenated Quinoline Compounds. (1969). Oxford Academic. Retrieved from [Link]

-

mass spectra - the M+2 peak. (n.d.). Chemguide. Retrieved from [Link]

-

Abnormal N-Heterocyclic Carbene Based Nickel Complex for Catalytic Reduction of Nitroarenes - Supporting Information. (n.d.). Indian Institute of Science Education and Research Kolkata. Retrieved from [Link]

-

IR: amines. (n.d.). University of Calgary. Retrieved from [Link]

-

Mass spectrometry of halogen-containing organic compounds. (2006). ResearchGate. Retrieved from [Link]

-

Spectroscopy of Amines. (2023). OpenStax. Retrieved from [Link]

-

2-Amino-5-chloropyridine. (n.d.). NIST WebBook. Retrieved from [Link]

-

2-Chloroquinoline. (n.d.). SpectraBase. Retrieved from [Link]

-

2-Chloro-5-nitropyridine. (n.d.). PubChem. Retrieved from [Link]

-

5-Aminoquinoline. (n.d.). PubChem. Retrieved from [Link]

-

¹H and ¹³C NMR Investigation of Quinoline Pharmaceutical Derivatives. (2016). TSI Journals. Retrieved from [Link]

-

24.10: Spectroscopy of Amines. (2024). Chemistry LibreTexts. Retrieved from [Link]

Sources

- 1. 24.10 Spectroscopy of Amines - Organic Chemistry | OpenStax [openstax.org]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. 2-Chloroquinoline(612-62-4) 13C NMR spectrum [chemicalbook.com]

- 4. 5-Aminoquinoline | C9H8N2 | CID 11911 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. tsijournals.com [tsijournals.com]

- 6. chemguide.co.uk [chemguide.co.uk]

- 7. researchgate.net [researchgate.net]

- 8. pdf.benchchem.com [pdf.benchchem.com]

An In-depth Technical Guide to the Solubility and Stability of 2-Chloroquinolin-5-amine

This guide provides a comprehensive technical overview of the critical physicochemical properties of 2-Chloroquinolin-5-amine, specifically focusing on its solubility and stability. Designed for researchers, scientists, and professionals in drug development, this document moves beyond simple data provision to offer a foundational understanding and practical methodologies for assessing these key parameters. In the absence of extensive published data for this specific molecule, this guide emphasizes predictive insights based on chemical principles and provides robust experimental protocols for empirical determination.

Physicochemical Landscape of this compound

A thorough understanding of a molecule's inherent physicochemical properties is the cornerstone of its successful application in research and development. This compound is a substituted quinoline with functional groups that dictate its behavior in various chemical environments.

The structure is characterized by a quinoline bicyclic system, which is largely non-polar. The presence of a chlorine atom at the 2-position and an amine group at the 5-position introduces polarity and reactivity hotspots. The basicity of the amino group is a key determinant of its solubility in aqueous media of varying pH.

Predicted Physicochemical Properties

While experimental data is sparse, computational models provide valuable estimations of key properties. These predictions serve as a rational basis for designing experiments.

| Property | Predicted Value | Significance in Solubility & Stability |

| Molecular Weight | 178.62 g/mol | Influences solubility; higher molecular weight compounds often exhibit lower solubility. |

| logP | ~3.22 - 4.42 | Indicates a preference for lipophilic (non-polar) environments, suggesting better solubility in organic solvents over water.[1] |

| pKa (of the conjugate acid) | ~4-5 (Estimated) | The basicity of the amino group dictates the pH at which the molecule becomes protonated and more water-soluble. |

| Water Solubility | 0.044 g/L (Predicted) | Low predicted aqueous solubility in neutral pH, which is expected to increase in acidic conditions.[1] |

Note: These values are computationally predicted and should be experimentally verified.

Theoretical Solubility Profile

The principle of "like dissolves like" provides a strong framework for predicting solubility.

-

Aqueous Solubility : Due to the basic amino group, this compound is expected to exhibit classic base behavior. In neutral water, its solubility is predicted to be low.[1] However, in acidic solutions (pH < pKa), the amine group will be protonated to form a more polar ammonium salt, which is expected to be significantly more soluble in water.

-

Organic Solvent Solubility : The aromatic quinoline ring and the chloro-substituent contribute to its non-polar character. Therefore, it is predicted to be soluble in a range of organic solvents.

-

Polar Protic Solvents (e.g., Ethanol, Methanol) : The amino group can act as a hydrogen bond donor and acceptor, suggesting moderate to good solubility.

-

Polar Aprotic Solvents (e.g., DMSO, DMF, Acetonitrile) : Good solubility is expected due to favorable dipole-dipole interactions.

-

Non-Polar Solvents (e.g., Toluene, Hexane) : The large non-polar scaffold suggests at least moderate solubility.

-

Anticipated Stability Profile & Degradation Pathways

Understanding potential degradation pathways is crucial for defining appropriate storage and handling conditions.[2]

-

Hydrolytic Stability : The C-Cl bond on the quinoline ring could be susceptible to hydrolysis under harsh acidic or basic conditions, potentially yielding the corresponding hydroxyquinoline. The amide-like character within the quinoline ring system is generally stable to hydrolysis.[3][4]

-

Oxidative Stability : The amino group is a potential site for oxidation, which can be promoted by atmospheric oxygen, trace metals, or oxidizing agents.[5][6] This could lead to the formation of colored degradation products.

-

Photostability : Chloroquinoline derivatives can be susceptible to photodegradation.[7][8] Exposure to light, particularly UV light, may induce degradation, and therefore, the compound should be handled and stored with protection from light.[9][10]

Experimental Determination of Solubility

The following protocols provide a systematic approach to empirically determine the solubility of this compound.

Workflow for Solubility Determination

Caption: Workflow for solubility assessment.

Protocol: Quantitative Solubility by HPLC

This protocol describes a robust method for determining the equilibrium solubility.

1. Preparation of Standard Solutions: a. Prepare a stock solution of this compound of known concentration (e.g., 1 mg/mL) in a suitable solvent (e.g., acetonitrile or methanol). b. From the stock solution, prepare a series of calibration standards by serial dilution to cover the expected concentration range.

2. Preparation of Saturated Solutions: a. Add an excess amount of solid this compound to a series of vials, each containing a known volume (e.g., 1 mL) of the test solvent. b. Ensure there is undissolved solid at the bottom of each vial. c. Seal the vials and place them on a shaker or rotator in a temperature-controlled environment (e.g., 25 °C). d. Equilibrate for at least 24 hours to ensure equilibrium is reached.

3. Sample Analysis: a. After equilibration, allow the vials to stand undisturbed for a short period to let the excess solid settle. b. Carefully withdraw an aliquot of the supernatant and immediately filter it through a 0.45 µm syringe filter to remove any undissolved solids. c. Dilute the filtered supernatant with the mobile phase to a concentration that falls within the range of the calibration curve. d. Analyze the diluted samples by a validated, stability-indicating HPLC method.

4. Data Analysis: a. Construct a calibration curve by plotting the peak area (or height) of the standards against their known concentrations. b. Determine the concentration of the diluted samples from the calibration curve. c. Calculate the original concentration in the saturated solution by applying the dilution factor. This value represents the solubility.

| Solvent | Predicted Solubility | Experimentally Determined Solubility (mg/mL) |

| Water (pH 7.0) | Low | |

| 0.1 M HCl | High | |

| 0.1 M NaOH | Low | |

| Methanol | High | |

| Ethanol | High | |

| Acetonitrile | High | |

| DMSO | High | |

| Dichloromethane | Moderate | |

| Toluene | Moderate |

Stability Assessment and Forced Degradation Studies

Forced degradation studies are essential to understand the intrinsic stability of a molecule by subjecting it to stress conditions more severe than accelerated stability testing.[11] These studies help in identifying potential degradation products and developing stability-indicating analytical methods.[5]

Workflow for Forced Degradation Studies

Caption: Workflow for forced degradation studies.

Protocol: Forced Degradation Study

1. General Procedure: a. Prepare a stock solution of this compound (e.g., 1 mg/mL) in a suitable solvent (e.g., 50:50 acetonitrile:water). b. For each stress condition, mix the stock solution with the stressor in a clear vial. c. Store a control sample (stock solution diluted with the solvent without the stressor) under ambient, protected-from-light conditions. d. At specified time points (e.g., 0, 4, 8, 24, 48 hours), withdraw an aliquot, neutralize if necessary, and dilute to a suitable concentration for analysis.

2. Specific Stress Conditions:

- Acid Hydrolysis : Mix the stock solution with an equal volume of 0.1 M HCl. Incubate at an elevated temperature (e.g., 60 °C).

- Base Hydrolysis : Mix the stock solution with an equal volume of 0.1 M NaOH. Incubate at an elevated temperature (e.g., 60 °C).

- Oxidative Degradation : Mix the stock solution with an equal volume of 3% hydrogen peroxide. Keep at room temperature, protected from light.

- Thermal Degradation :

- In Solution : Incubate the stock solution at an elevated temperature (e.g., 80 °C) in the dark.

- Solid State : Place the solid compound in an oven at an elevated temperature (e.g., 80 °C).

- Photostability : Expose the stock solution in a photostability chamber according to ICH Q1B guidelines.[9] A control sample should be wrapped in aluminum foil to exclude light.

3. Analysis: a. Analyze all samples using a stability-indicating HPLC method, preferably with a photodiode array (PDA) detector and mass spectrometry (MS) to aid in the identification of degradation products. b. The method should be capable of separating the parent compound from all major degradation products.

4. Data Interpretation: a. Calculate the percentage of degradation for each condition. b. Analyze the chromatograms for the appearance of new peaks. c. Use PDA and MS data to propose structures for the degradation products.

| Stress Condition | Incubation Conditions | % Degradation (at 24h) | Major Degradation Products (Retention Time) |

| 0.1 M HCl | 60 °C | ||

| 0.1 M NaOH | 60 °C | ||

| 3% H₂O₂ | Room Temp | ||

| Thermal (Solution) | 80 °C | ||

| Photolytic | ICH Q1B |

Conclusion and Best Practices

The successful application of this compound in any research or development context is contingent upon a robust understanding of its solubility and stability. While predictive models offer initial guidance, empirical testing as outlined in this guide is indispensable.

Key Recommendations:

-

Solvent Selection : For reactions and formulations, leverage the predicted and experimentally determined solubility data to select appropriate solvents. The basicity of the molecule is a key handle for aqueous formulations.

-

Storage : Based on stability studies, store this compound as a solid in a cool, dry, and dark environment. Solutions should be freshly prepared.

-

Analytical Methods : Always use a validated, stability-indicating analytical method for any quantitative analysis to ensure that the measurements accurately reflect the concentration of the intact molecule.

By following the principles and protocols detailed herein, researchers can confidently characterize the solubility and stability of this compound, thereby mitigating risks and accelerating the pace of discovery and development.

References

-

Molward. (n.d.). In silico Degradation Prediction. Retrieved from [Link]

-

ACS Publications. (n.d.). In Silico Prediction of Pharmaceutical Degradation Pathways: A Benchmarking Study Using the Software Program Zeneth. Organic Process Research & Development. Retrieved from [Link]

-

ResearchGate. (n.d.). Computational Tools for Solubility Prediction | Request PDF. Retrieved from [Link]

-

ResearchGate. (n.d.). (PDF) In Silico Prediction of Pharmaceutical Degradation Pathways: A Benchmarking Study. Retrieved from [Link]

-

YouTube. (2025, August 20). Data-driven organic solubility prediction at the limit of aleatoric uncertainty. Retrieved from [Link]

-

Schrödinger. (2024, April 10). Automated Digital Prediction of Chemical Degradation Products. Retrieved from [Link]

-

Royal Society of Chemistry. (2024, September 9). A machine learning approach for the prediction of aqueous solubility of pharmaceuticals: a comparative model and dataset analysis. Digital Discovery. Retrieved from [Link]

-

National Institutes of Health. (n.d.). Computational Framework for Predictive Biodegradation. PMC. Retrieved from [Link]

-

BioPharm International. (n.d.). Forced Degradation Studies for Biopharmaceuticals. Retrieved from [Link]

-

National Institutes of Health. (n.d.). SolTranNet – A machine learning tool for fast aqueous solubility prediction. PMC. Retrieved from [Link]

-

MDPI. (n.d.). A Review of Modifications of Quinoline Antimalarials: Mefloquine and (hydroxy)Chloroquine. Retrieved from [Link]

-

National Institutes of Health. (2022, May 31). Design, Synthesis, and In Vitro Evaluation of Novel 8-Amino-Quinoline Combined with Natural Antioxidant Acids. Retrieved from [Link]

-

DergiPark. (n.d.). Chemical Oxidation of 5-Amino Quinoline with (NH ) S O. Retrieved from [Link]

-

PhytoBank. (2015, April 25). Showing N-(2-chloroquinolin-5-yl)-N' (PHY0176965). Retrieved from [Link]

-

National Institutes of Health. (2024, February 29). Synthesis and Photolysis Properties of a New Chloroquine Photoaffinity Probe. PMC. Retrieved from [Link]

-

MDPI. (n.d.). Quinoline Derivatives: Promising Antioxidants with Neuroprotective Potential. Retrieved from [Link]

-

Semantic Scholar. (2017, December 25). Chemical Oxidation of 5-amino quinoline with (NH 4 ) 2 S 2 O 8 : Synthesis and Characterization. Retrieved from [https://www.semanticscholar.org/paper/Chemical-Oxidation-of-5-amino-quinoline-with-(-NH-4-Bilici/4f17849e75529f796205e4685311e97669466c4c]([Link]

-

Semantic Scholar. (2024, February 29). Synthesis and Photolysis Properties of a New Chloroquine Photoaffinity Probe. Retrieved from [Link]

-

ResearchGate. (n.d.). 15.4.5 Quinolinones and Related Systems (Update 2022). Retrieved from [Link]

-

ICH. (n.d.). Q1B Photostability Testing of New Active Substances and Medicinal Products. Retrieved from [Link]

-

IIP Series. (n.d.). A chemical rationale of drug stability and degradation- An insightful approach. Retrieved from [Link]

-

European Medicines Agency. (1998, January 1). ICH Q1B Photostability testing of new active substances and medicinal products - Scientific guideline. Retrieved from [Link]

-

University of Calgary. (2023, August 31). Solubility of Organic Compounds. Retrieved from [Link]

-

National Institutes of Health. (n.d.). 2-Chloroquinoline. PubChem. Retrieved from [Link]

-

University of Rhode Island. (n.d.). The Solubility of Amino Acids in Various Solvent Systems. DigitalCommons@URI. Retrieved from [Link]

-

University of Rhode Island. (n.d.). The Solubility of Amino Acids in Various Solvent Systems. DigitalCommons@URI. Retrieved from [Link]

-

PubMed. (n.d.). Degradation mechanism and stability of 5-aminolevulinic acid. Retrieved from [Link]

-

OSTITel. (n.d.). Solubility of Organic and Inorganic Chemicals in Selected Solvents. Retrieved from [Link]

-

Basicmedical Key. (2016, August 14). Drug stability. Retrieved from [Link]

-

ResearchGate. (n.d.). Thermodynamic study of solubility for 2-amino-4-chloro-6-methoxypyrimidine in twelve organic solvents at temperatures from 273.15 K to 323.15 K. Retrieved from [Link]

-

Pharmatutor. (n.d.). Stabilization of Medicinal Agents Against Common Reactions like Hydrolysis & Oxidation. Retrieved from [Link]

-

National Institutes of Health. (2020, November 13). Machine learning with physicochemical relationships: solubility prediction in organic solvents and water. PMC. Retrieved from [Link]

-

IIP Series. (n.d.). CHEMICAL BASIS OF STABILITY OF DRUG. Retrieved from [Link]

-

ResearchGate. (2025, August 8). Influence of pH on the Stability of Pharmaceutical Compounds in Japan. Retrieved from [Link]

-

ACS Publications. (2024, July 2). Synthesis and Biological Activity of 2-Chloro-8-methoxy-5-methyl-5H-indolo [2,3-b] Quinoline for the Treatment of Colorectal Cancer by Modulating PI3K/AKT/mTOR Pathways. ACS Omega. Retrieved from [Link]

-

National Institutes of Health. (2022, June 21). Thermal Degradation Kinetics and pH–Rate Profile of Verbascoside and Stability Improvement by Solid Lipid Nanoparticles. PMC. Retrieved from [Link]

Sources

- 1. PhytoBank: Showing N-(2-chloroquinolin-5-yl)-N&apos (PHY0176965) [phytobank.ca]

- 2. A chemical rationale of drug stability and degradation- An insightful approach - IP Int J Compr Adv Pharmacol [ijcap.in]

- 3. Stabilization of Medicinal Agents Against Common Reactions like Hydrolysis & Oxidation | Pharmaguideline [pharmaguideline.com]

- 4. iipseries.org [iipseries.org]

- 5. dergipark.org.tr [dergipark.org.tr]

- 6. semanticscholar.org [semanticscholar.org]

- 7. mdpi.com [mdpi.com]

- 8. Synthesis and Photolysis Properties of a New Chloroquine Photoaffinity Probe - PMC [pmc.ncbi.nlm.nih.gov]

- 9. ema.europa.eu [ema.europa.eu]

- 10. ICH Q1B Photostability testing of new active substances and medicinal products - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]

- 11. pubs.aip.org [pubs.aip.org]

The Quinoline Scaffold: A Technical Guide to Physicochemical and Chemical Properties for Drug Development

Introduction: The Quinoline Core as a Privileged Scaffold

The quinoline scaffold, a bicyclic aromatic heterocycle consisting of a benzene ring fused to a pyridine ring, is a cornerstone of medicinal chemistry and drug development.[1] Its rigid structure and the presence of a basic nitrogen atom provide a unique framework for interacting with a multitude of biological targets, including enzymes, ion channels, and receptors.[1] From the historical antimalarial quinine to modern anticancer agents, the functionalization of the quinoline ring has proven to be a transformative strategy for modulating pharmacological activity, enhancing efficacy, and refining safety profiles.[2]

This guide serves as an in-depth resource for researchers, scientists, and drug development professionals. It moves beyond a simple recitation of facts to explain the underlying principles that govern the physical and chemical characteristics of substituted quinolines. By understanding the causality behind these properties, from electronic effects to metabolic fate, researchers can make more informed decisions in the design and optimization of novel therapeutics.

Section 1: The Electronic Landscape of Substituted Quinolines

The chemical behavior of a substituted quinoline is fundamentally dictated by the distribution of electrons within its aromatic system. The nitrogen atom at position 1 is inherently electron-withdrawing, which deactivates the entire ring system towards electrophilic attack compared to naphthalene but activates it for nucleophilic attack, particularly on the pyridine ring. The introduction of further substituents dramatically modulates this electronic landscape.

Basicity and pKa: The Role of the Nitrogen Lone Pair

The lone pair of electrons on the quinoline nitrogen is the primary site of protonation, making quinoline a weak base (pKa of the conjugate acid is ~4.9). This basicity is a critical parameter in drug development, influencing aqueous solubility, receptor binding (via ionic interactions), and cell permeability. Substituents can significantly alter the pKa by either stabilizing or destabilizing the protonated form.

-

Electron-Donating Groups (EDGs): Groups like methoxy (-OCH₃) and amino (-NH₂) increase the electron density on the nitrogen atom, making the lone pair more available for protonation and thus increasing the pKa (making the compound more basic).

-

Electron-Withdrawing Groups (EWGs): Groups such as nitro (-NO₂) and halogens (-Cl, -F) decrease the electron density on the nitrogen, making protonation less favorable and lowering the pKa (making the compound less basic).[3] The effect is most pronounced when EWGs are on the pyridine ring, especially at the 2-position, which directly influences the nitrogen's electron density.[3]

The following diagram illustrates how substituents modulate the electron density and basicity of the quinoline nitrogen.

Caption: Influence of substituents on the basicity of the quinoline nitrogen.

Table 1: Influence of Substituents on the pKa of Quinoline This table provides experimental pKa values for quinoline and several substituted derivatives, demonstrating the electronic influence of different functional groups.

| Compound | Substituent | Position | pKa (Conjugate Acid) | Reference |

| Quinoline | -H | - | 4.90 | [4] |

| 2-Methylquinoline | -CH₃ | 2 | 5.42 | [4] |

| 4-Methylquinoline | -CH₃ | 4 | 5.67 | [4] |

| 6-Methoxyquinoline | -OCH₃ | 6 | 5.05 | [4] |

| 8-Hydroxyquinoline | -OH | 8 | 5.02 | [4] |

| 5-Nitroquinoline | -NO₂ | 5 | 2.80 | [4] |

| 6-Chloroquinoline | -Cl | 6 | 3.83 | [4] |

| 8-Chloroquinoline | -Cl | 8 | 3.00 | [4] |

Section 2: Key Physicochemical Properties in Drug Development

Beyond electronics, bulk physical properties determine how a substituted quinoline behaves in a biological system. Lipophilicity and solubility are two of the most critical parameters guiding drug design, directly impacting absorption, distribution, metabolism, and excretion (ADME).

Lipophilicity (logP/logD)

Lipophilicity, the affinity of a compound for a lipid-like environment, is quantified by the partition coefficient (P) between n-octanol and water. It is typically expressed as its logarithm, logP. For ionizable compounds like quinolines, the distribution coefficient (logD) at a specific pH (usually 7.4) is more relevant as it accounts for both the neutral and ionized forms.

A delicate balance is required: a compound must be lipophilic enough to cross biological membranes but hydrophilic enough to be soluble in aqueous environments like blood plasma.[5]

-

Ideal Ranges: For oral absorption, a logP between 1.35 and 1.8 is often considered ideal, while drugs targeting the central nervous system (CNS) typically require a logP around 2.[5] According to Lipinski's Rule of 5, a logP value greater than 5 can be a liability for oral bioavailability.[5]

Substituents play a predictable role in modifying lipophilicity:

-

Increasing Lipophilicity: Adding non-polar, hydrophobic groups such as alkyl chains, aryl rings, and halogens increases the logP value.

-

Decreasing Lipophilicity: Adding polar, hydrophilic groups like hydroxyl (-OH), carboxyl (-COOH), and amino (-NH₂) groups decreases the logP value.

Table 2: Experimental Lipophilicity of Selected Substituted Quinolines This table presents experimentally determined logP or logD values for various quinoline derivatives, illustrating the impact of different substituents.

| Compound | Substituent(s) | logP / logD (pH 7.4) | Reference |

| 5-Chloro-7-iodo-8-hydroxyquinoline (Clioquinol) | 5-Cl, 7-I, 8-OH | 3.39 (logP) | [6] |

| 2-(p-Chlorophenyl)-6-fluoro-quinoline-4-carboxylic acid | 2-(4-Cl-Ph), 4-COOH, 6-F | 4.45 (logD) | [6] |

| 2-Methyl-3-n-hexyl-6-methoxy-quinoline-4-carboxylic acid | 2-CH₃, 3-Hexyl, 4-COOH, 6-OCH₃ | 5.16 (logD) | [6] |

| 1-Cyclopropyl-6-fluoro-4-oxo-7-(piperazin-1-yl)-quinoline-3-carboxylic acid (Ciprofloxacin) | Multiple | -1.13 (logD) | [6] |

| Warfarin (a coumarin, for comparison) | - | 2.76 (logD) | [7] |

Aqueous Solubility

Solubility is the extent to which a compound dissolves in a solvent to give a homogeneous solution. In drug discovery, poor aqueous solubility is a major hurdle, leading to unreliable in vitro assay results, poor absorption, and low bioavailability.[8] Two types of solubility are commonly measured:

-

Thermodynamic Solubility: The true equilibrium solubility of a compound, measured by incubating an excess of the solid compound in a buffer over an extended period (e.g., 24 hours). This is the gold standard but is low-throughput.

-

Kinetic Solubility: A high-throughput measurement of the concentration at which a compound, added from a DMSO stock solution, begins to precipitate out of an aqueous buffer.[9] While not a true equilibrium value, it is invaluable for rapidly screening and ranking compounds in early discovery.[10] A common goal for kinetic solubility is >60 µg/mL.[11]

Factors that increase solubility include the presence of ionizable groups (like the quinoline nitrogen), polar functional groups capable of hydrogen bonding, and lower molecular weight. High crystal lattice energy in the solid state can significantly decrease solubility.

Section 3: Chemical Reactivity and Stability

The reactivity of the quinoline ring system governs both its synthesis and its potential metabolic liabilities. The electron-deficient pyridine ring and the electron-rich benzene ring exhibit distinct reactivities.

Electrophilic Aromatic Substitution (SEAr)

Electrophilic attack on the quinoline ring is significantly slower than on benzene due to the deactivating effect of the nitrogen atom. The reaction preferentially occurs on the benzene ring at positions C5 and C8 .

Causality: The intermediate carbocation (Wheland intermediate) formed by attack at C5 or C8 is more stable because the aromaticity of the pyridine ring is preserved. Attack at any other position on the benzene ring (C6, C7) or on the pyridine ring would disrupt the stable pyridine sextet and place the positive charge in closer proximity to the electron-withdrawing nitrogen, which is energetically unfavorable.

Caption: Major Phase I and Phase II metabolic pathways for substituted quinolines.

Section 4: Experimental Protocols for Characterization

Accurate and reproducible measurement of physicochemical properties is essential. The following protocols are standard methodologies used in drug discovery laboratories.

Protocol: Determination of Lipophilicity (logD₇.₄) by Shake-Flask Method

This protocol describes the "gold standard" method for determining the distribution coefficient.

Rationale (Expertise & Experience): The core principle is to allow a compound to reach a true thermodynamic equilibrium between two immiscible phases. The use of mutually saturated solvents is the most critical step. [4]If unsaturated solvents are used, they will dissolve into one another during the experiment, altering the phase volumes and polarities, which invalidates the measurement and leads to poor reproducibility.

Methodology:

-

Solvent Preparation (Self-Validation): Prepare a 1-octanol phase and an aqueous buffer phase (e.g., PBS, pH 7.4). Vigorously mix equal volumes of both in a large separatory funnel for at least 24 hours. Allow the layers to separate completely. These are your "mutually saturated" solvents.

-

Stock Solution: Prepare a stock solution of the test compound in the solvent in which it is more soluble (to ensure complete initial dissolution).

-

Partitioning: In a glass vial, combine a precise volume of the saturated octanol phase and the saturated buffer phase. Add a small aliquot of the compound stock solution.

-

Equilibration: Seal the vial and shake or rotate it gently at a constant temperature (e.g., 25°C) for a sufficient time to reach equilibrium (typically 2-24 hours). Avoid vigorous shaking that can cause emulsions.

-

Phase Separation: Centrifuge the vial at low speed to ensure a clean separation of the two phases.

-

Sampling: Carefully withdraw a precise aliquot from each phase for analysis.

-

Quantification (Self-Validation): Determine the concentration of the compound in each phase using a validated analytical method, such as HPLC with UV detection. A calibration curve must be run for each phase to account for any matrix effects.

-

Calculation: Calculate logD using the formula: logD = log₁₀ ( [Concentration in Octanol] / [Concentration in Buffer] )

Protocol: High-Throughput Kinetic Solubility Assay

This protocol allows for the rapid assessment of solubility for a large number of compounds.

Rationale (Expertise & Experience): This assay mimics the situation where a compound, stored in DMSO, is introduced into an aqueous biological medium. It measures the point of precipitation, not true equilibrium solubility. It is crucial to include control compounds with known low, medium, and high solubilities (e.g., Ketoconazole, Atenolol, Tamoxifen). These controls validate that the assay is performing correctly across its dynamic range on any given day.

Methodology:

-

Compound Plating: Using a liquid handler, dispense a small volume (e.g., 2 µL) of 10 mM DMSO stock solutions of test and control compounds into the wells of a 96-well microplate.

-

Buffer Addition: Add aqueous buffer (e.g., PBS, pH 7.4) to each well to achieve the desired final concentration (e.g., 100 µM final compound concentration, 2% final DMSO).

-

Incubation: Seal the plate and shake at room temperature for a set period (e.g., 2 hours).

-

Precipitate Removal: Filter the plate using a solubility filter plate (e.g., 0.45 µm) into a fresh collection plate. This separates the undissolved precipitate from the soluble compound.

-

Quantification: Analyze the concentration of the compound in the filtrate. Two common methods are:

-

Direct UV Analysis: Measure the UV absorbance of the filtrate in a UV-compatible plate reader. Compare the absorbance to a standard curve prepared by diluting the DMSO stock in a 50/50 acetonitrile/water mixture (where the compound is fully soluble). [11] * LC-MS/MS Analysis: Dilute the filtrate and analyze by LC-MS/MS for compounds without a UV chromophore or for higher sensitivity.

-

-

Data Reporting: The result is reported as the measured concentration in the filtrate, typically in µM or µg/mL.

Section 5: Spectroscopic Characterization

Unambiguous structural confirmation is paramount. NMR and IR spectroscopy are primary tools for characterizing substituted quinolines.

Table 3: Characteristic ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for a Substituted Quinoline This table provides representative NMR data for a 2-phenyl-substituted quinoline derivative in CDCl₃, illustrating typical chemical shift regions. Protons on the pyridine ring (H2, H3, H4) are typically more deshielded than those on the benzene ring (H5-H8) due to the nitrogen's influence.

| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

| H-3 | 8.02 (s) | 126.56 |

| H-4 (of phenyl sub) | - | 136.98 |

| H-5 | 7.77 (d) | 129.36 |

| H-6 | 7.41-7.54 (m) | 127.19 |

| H-7 | 7.67 (t) | 127.51 |

| H-8 | 8.14 (d) | 129.67 |

| C-2 | - | 153.44 |

| C-4 | - | 146.87 |

| C-4a (bridgehead) | - | 128.37 |

| C-8a (bridgehead) | - | 140.41 |

Note: Data corresponds to 2-(Furan-2-yl)-4-phenylquinoline from the reference. 's' is singlet, 'd' is doublet, 't' is triplet, 'm' is multiplet.

Table 4: Characteristic IR Absorption Frequencies for the Quinoline Ring The quinoline scaffold exhibits several characteristic IR absorption bands that can aid in its identification.

| Vibration Type | Frequency Range (cm⁻¹) | Intensity | Reference |

| Aromatic C-H Stretch | 3100 - 3000 | Medium-Weak | [1] |

| Aromatic C=C and C=N Stretch | 1600 - 1450 | Medium-Strong | [1] |

| C-H Out-of-Plane Bending | 840 - 740 | Strong | [12] |

| C-Cl Stretch (if present) | 800 - 600 | Strong | [1] |

Conclusion

The physicochemical and chemical properties of substituted quinolines are a direct consequence of their electronic structure, which can be rationally modulated through synthetic chemistry. A thorough understanding of how substituents influence pKa, logP, solubility, chemical reactivity, and metabolic stability is not merely an academic exercise; it is a critical prerequisite for the successful design of drug candidates. By employing the principles and experimental methodologies outlined in this guide, researchers can more effectively navigate the complex landscape of drug discovery, optimizing lead compounds for improved ADME profiles and ultimately increasing the probability of clinical success.

References

-

Title: Phase II (Conjugation) Reactions Source: University of Toledo, College of Pharmacy and Pharmaceutical Sciences URL: [Link]

-

Title: Calculated logP values for investigated compounds. Source: ResearchGate URL: [Link]

-

Title: Nucleophilic Aromatic Substitution: Introduction and Mechanism Source: Master Organic Chemistry URL: [Link]

-

Title: Kinetic Solubility Assays Protocol Source: AxisPharm URL: [Link]

-

Title: Experimental Examination of Solubility and Lipophilicity as Pharmaceutically Relevant Points of Novel Bioactive Hybrid Compounds Source: MDPI URL: [Link]

-

Title: Phase II Drug Metabolism Source: Technology Networks URL: [Link]

-

Title: Solubility Assays at Creative Biolabs Source: Creative Biolabs URL: [Link]

-

Title: pKa Data Compiled by R. Williams Source: Organic Chemistry Data URL: [Link]

-

Title: Mid-IR Spectra of Quinoline and Phenanthridine in H2O and Ar Source: NASA Ames Research Center URL: [Link]

-

Title: UV Photoelectron Spectroscopic Study of Substituent Effects in Quinoline Derivatives Source: The Journal of Organic Chemistry - ACS Publications URL: [Link]

-

Title: Cytochrome P450 species involved in the metabolism of quinoline Source: PubMed URL: [Link]

-

Title: Optimizing solubility: Kinetic versus thermodynamic solubility temptations and risks Source: ResearchGate URL: [Link]

-

Title: The synthesis of selected phase II metabolites – O-glucuronides and sulfates of drug development candidates Source: ResearchGate URL: [Link]

-

Title: Supplementary Information - The Royal Society of Chemistry Source: The Royal Society of Chemistry URL: [Link]

-

Title: Chemistry II (Organic) Heteroaromatic Chemistry LECTURE 7 Source: University of Oxford URL: [Link]

-

Title: Cytochrome P450 species involved in the metabolism of quinoline Source: Oxford Academic URL: [Link]

-

Title: ADME Solubility Assay Source: BioDuro URL: [Link]

-

Title: Functionalization of the quinoline ring has emerged as a transformative strategy Source: Organic & Biomolecular Chemistry (RSC Publishing) URL: [Link]

-

Title: Design, Synthesis, Spectral Characterization, and Antidepressant Evaluation of 2,4-Diphenylquinoline Derivatives Source: MDPI URL: [Link]

-

Title: In vitro solubility assays in drug discovery Source: PubMed URL: [Link]

-

Title: The Determination of LogP of Anticoagulant Drugs with High-Performance Thin-Layer Chromatography Source: MDPI URL: [Link]

-

Title: Cytochrome P450 species involved in the metabolism of quinoline. Source: Semantic Scholar URL: [Link]

-

Title: NMR Chemical Shift Values Table Source: Chemistry Steps URL: [Link]

-

Title: Understanding Lipinski's Rule of 5 and the Role of LogP Value in Drug Design and Development Source: Sai Life Sciences URL: [Link]

-

Title: 16.6: Nucleophilic Aromatic Substitution Source: Chemistry LibreTexts URL: [Link]

-

Title: The Role of CYP450 Enzymes in Drug Metabolism Source: Metabolon URL: [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. scispace.com [scispace.com]

- 3. researchgate.net [researchgate.net]

- 4. Setup and validation of shake-flask procedures for the determination of partition coefficients (logD) from low drug amounts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Understanding Lipinski’s Rule of 5 and the Role of LogP Value in Drug Design and Development | [sailife.com]

- 6. mdpi.com [mdpi.com]

- 7. mdpi.com [mdpi.com]

- 8. creative-biolabs.com [creative-biolabs.com]

- 9. charnwooddiscovery.com [charnwooddiscovery.com]

- 10. researchgate.net [researchgate.net]

- 11. In vitro solubility assays in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. rsc.org [rsc.org]

The Pharmacological Versatility of the Quinoline Scaffold: A Technical Guide to Unveiling Novel Biological Activities

Foreword: The Enduring Legacy and Future Promise of Quinoline in Drug Discovery

The quinoline ring system, a bicyclic aromatic heterocycle, stands as a cornerstone in the edifice of medicinal chemistry.[1][2][3] Its inherent structural features, including the nitrogen atom which imparts weak basicity and the ability to engage in a multitude of chemical transformations, have made it a "privileged scaffold" in the design of therapeutic agents.[4][5] From the historical significance of quinine in combating malaria to the contemporary success of fluoroquinolone antibiotics and kinase inhibitors in oncology, the quinoline motif has consistently demonstrated its capacity to interact with a diverse array of biological targets.[1][6][7] This guide delves into the burgeoning landscape of novel quinoline derivatives, offering researchers and drug development professionals an in-depth exploration of their potential biological activities. We will dissect the underlying mechanisms of action, provide robust experimental protocols for their evaluation, and present a framework for the rational design of next-generation quinoline-based therapeutics.

I. Anticancer Activity: Targeting the Hallmarks of Malignancy

The quest for more effective and less toxic anticancer agents is a paramount challenge in modern medicine. Quinoline derivatives have emerged as a particularly fruitful area of investigation, with numerous compounds demonstrating potent activity against a wide range of cancer cell lines.[2][6] Their mechanisms of action are multifaceted, often targeting key signaling pathways and cellular processes that are dysregulated in cancer.[2]

A. Mechanisms of Anticancer Action

Novel quinoline derivatives exert their anticancer effects through a variety of mechanisms, including:

-

Kinase Inhibition: Many quinoline-based compounds are designed as inhibitors of protein kinases, which are crucial regulators of cell growth, proliferation, and survival.[7] For instance, several FDA-approved kinase inhibitors feature a quinoline core.[7] These derivatives can target key kinases implicated in cancer signaling pathways, thereby disrupting tumor growth and progression.[7]

-

Topoisomerase Inhibition: Topoisomerases are enzymes that regulate the topology of DNA and are essential for DNA replication and transcription.[2] Certain quinoline derivatives can intercalate into DNA or stabilize the topoisomerase-DNA cleavage complex, leading to DNA damage and apoptosis in cancer cells.[2]

-

Tubulin Polymerization Inhibition: The microtubule network is a critical component of the cytoskeleton and is essential for cell division. Some quinoline-chalcone hybrids have been shown to inhibit tubulin polymerization, leading to cell cycle arrest at the G2/M phase and induction of apoptosis.[8][9]

-

Induction of Apoptosis: Many quinoline derivatives can trigger programmed cell death (apoptosis) in cancer cells through various mechanisms, such as the depolarization of mitochondria and the generation of reactive oxygen species (ROS).[8]

-

Downregulation of Oncogenes: Recent studies have shown that some quinoline derivatives can exert their anticancer effects by downregulating the expression of specific oncogenes, such as Lumican.[10]

B. Experimental Workflow for Evaluating Anticancer Activity

A systematic approach is crucial for identifying and characterizing the anticancer potential of novel quinoline derivatives. The following workflow outlines a standard pipeline for in vitro and in vivo evaluation.

Caption: A typical workflow for the evaluation of anticancer properties of novel compounds.

C. Detailed Protocol: MTT Assay for Cytotoxicity Screening

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Materials:

-

Cancer cell lines (e.g., MCF-7, A549, HCT-116)[8]

-

Complete growth medium (e.g., DMEM with 10% FBS)

-

Novel quinoline derivatives (dissolved in DMSO)

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or acidified isopropanol)

-

96-well plates

-

Multichannel pipette

-

Plate reader

Procedure:

-

Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere.

-

Compound Treatment: Prepare serial dilutions of the quinoline derivatives in complete growth medium. The final DMSO concentration should not exceed 0.5%. Replace the medium in the wells with 100 µL of the compound dilutions. Include a vehicle control (medium with DMSO) and a positive control (e.g., doxorubicin).

-

Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO2 atmosphere.

-

MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for another 4 hours.

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a plate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth) using a dose-response curve fitting software.

D. Data Summary: Anticancer Activity of Selected Quinoline Derivatives

| Compound Class | Cancer Cell Line | IC50 (µM) | Mechanism of Action | Reference |

| Quinoline-Chalcone Hybrid | MGC-803 | 1.38 | Not specified | [8] |

| Quinoline-Chalcone Hybrid | HCT-116 | 5.34 | Not specified | [8] |

| Quinoline-Chalcone Hybrid | MCF-7 | 5.21 | Not specified | [8] |

| 8-Hydroxyquinoline-5-sulfonamide | C-32 (Melanoma) | Comparable to cisplatin | Increased p53/p21, altered Bcl-2/Bax | [11] |

| 8-Hydroxyquinoline-5-sulfonamide | MDA-MB-231 (Breast) | Comparable to doxorubicin | Increased p53/p21, altered Bcl-2/Bax | [11] |

| 8-Hydroxyquinoline-5-sulfonamide | A549 (Lung) | Comparable to cisplatin | Increased p53/p21, altered Bcl-2/Bax | [11] |

| Quinoline Derivative 91b1 | Various | Significant | Downregulation of Lumican | [10] |

II. Antimicrobial Activity: Combating Drug-Resistant Pathogens

The rise of antimicrobial resistance poses a significant threat to global health.[12] Quinoline derivatives, particularly the fluoroquinolones, have a long history of use as antibacterial agents. Research is now focused on developing novel quinoline compounds to overcome existing resistance mechanisms and to broaden their spectrum of activity to include fungi and other microbes.

A. Mechanisms of Antimicrobial Action

-

DNA Gyrase and Topoisomerase IV Inhibition: This is the classic mechanism of fluoroquinolones. These enzymes are essential for bacterial DNA replication, and their inhibition leads to bacterial cell death.

-

Disruption of Cell Membrane Integrity: Some novel quinoline derivatives may exert their antimicrobial effect by disrupting the bacterial cell membrane, leading to leakage of cellular contents.

-

Inhibition of Biofilm Formation: Biofilms are communities of microorganisms encased in a self-produced matrix, which contributes to antibiotic resistance. Certain quinoline derivatives have been shown to inhibit biofilm formation.

B. Experimental Workflow for Evaluating Antimicrobial Activity

Caption: A standard workflow for assessing the antimicrobial potential of new compounds.

C. Detailed Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination

The broth microdilution method is a widely used technique to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent.

Materials:

-

Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)[3]

-

Cation-adjusted Mueller-Hinton Broth (CAMHB)

-

Novel quinoline derivatives (dissolved in DMSO)

-

96-well microtiter plates

-

Bacterial inoculum standardized to 0.5 McFarland

-

Positive control antibiotic (e.g., ciprofloxacin)

Procedure:

-

Compound Dilution: Prepare serial twofold dilutions of the quinoline derivatives in CAMHB in a 96-well plate.

-

Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard and dilute it to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well.

-

Inoculation: Add the standardized bacterial inoculum to each well containing the compound dilutions. Include a growth control (inoculum without compound) and a sterility control (broth without inoculum).

-

Incubation: Incubate the plates at 37°C for 18-24 hours.

-

MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.

D. Data Summary: Antibacterial Activity of Selected Quinoline Derivatives

| Compound Class | Bacterial Strain | MIC (µg/mL) | Reference |

| N-methylbenzofuro[3,2-b]quinoline | Vancomycin-resistant E. faecium | 4 | [12] |

| 9-bromo indolizinoquinoline-5,12-dione | E. coli ATCC25922 | 2 | [12] |

| 9-bromo indolizinoquinoline-5,12-dione | S. pyrogens ATCC19615 | 2 | [12] |

| Quinoline derivative | S. aureus | 6.25 | [3] |

| Quinoline derivative | E. coli | 3.125 | [3] |

III. Anti-inflammatory and Antiviral Activities: Expanding the Therapeutic Reach

Beyond their established roles in cancer and infectious diseases, quinoline derivatives are increasingly being explored for their potential in treating inflammatory conditions and viral infections.[1][13]

A. Anti-inflammatory Mechanisms

Quinoline derivatives can modulate inflammatory responses through various mechanisms:

-

Inhibition of Pro-inflammatory Cytokines: Some compounds can suppress the production of inflammatory mediators like TNF-α and IL-6.

-

COX Inhibition: Certain quinoline derivatives with a carboxylic acid moiety have shown cyclooxygenase (COX) inhibitory activity.[14][15]

-

NLRP3 Inflammasome Inhibition: Novel quinoline analogues have been identified as potent inhibitors of the NLRP3 inflammasome, a key player in inflammatory diseases.[16]

B. Antiviral Mechanisms

The antiviral activity of quinoline derivatives is an area of active research, with several potential mechanisms of action:

-

Inhibition of Viral Entry: Some compounds may block the entry of viruses into host cells.[1]

-

Inhibition of Viral Replication: Quinolines can interfere with viral replication by targeting viral enzymes or host cell factors required for viral propagation.[1] For instance, some derivatives have shown activity against Dengue virus and Zika virus.[1][17]

C. Experimental Approaches

-

Anti-inflammatory Activity:

-

In vitro: Lipopolysaccharide (LPS)-stimulated macrophages (e.g., RAW 264.7) can be used to assess the inhibition of nitric oxide (NO) and pro-inflammatory cytokine production.[18]

-

In vivo: Animal models of inflammation, such as carrageenan-induced paw edema or DSS-induced colitis, can be employed to evaluate the in vivo efficacy.[16]

-

-

Antiviral Activity:

-

In vitro: Plaque reduction assays or yield reduction assays are commonly used to determine the antiviral activity of compounds against specific viruses.

-

In vivo: Animal models of viral infection are used to assess the in vivo efficacy and safety of lead compounds.

-

Caption: A simplified diagram of a pro-inflammatory signaling pathway and a potential point of intervention for quinoline derivatives.

IV. Neuroprotective and Antimalarial Activities: Historical Strengths and New Frontiers

The historical success of quinoline-based drugs in treating malaria provides a strong foundation for the development of new analogs to combat resistant strains.[19] Furthermore, emerging research highlights the potential of quinoline derivatives in neuroprotection, offering hope for treating neurodegenerative diseases like Alzheimer's and Parkinson's.[4][5][18][20]

-

Antimalarial Activity: Novel quinoline derivatives are being designed to overcome chloroquine resistance, often by modifying the side chain or incorporating other pharmacophores.[19] The primary mechanism of action for many antimalarial quinolines is the inhibition of hemozoin formation in the parasite.[21]

-

Neuroprotective Activity: Quinoline derivatives have shown promise as multifunctional agents for neurodegenerative diseases by exhibiting antioxidant, anti-inflammatory, and chelating properties.[18] They can also inhibit enzymes like acetylcholinesterase (AChE) and monoamine oxidase B (MAO-B).[4]

V. Conclusion: The Quinoline Scaffold - A Continually Evolving Platform for Drug Discovery

The quinoline scaffold continues to be a remarkably versatile platform for the discovery and development of new therapeutic agents. The diverse range of biological activities exhibited by novel quinoline derivatives underscores the immense potential that lies in the chemical space surrounding this privileged structure. As our understanding of disease biology deepens and synthetic methodologies become more sophisticated, we can anticipate the emergence of a new generation of quinoline-based drugs with enhanced efficacy, improved safety profiles, and novel mechanisms of action. This guide provides a foundational framework for researchers to explore and unlock the full therapeutic potential of this remarkable heterocyclic system.

References

- Quinoline Derivatives: Promising Antioxidants with Neuroprotective Potential. (n.d.).

- Design, Synthesis, and Anticancer and Antibacterial Activities of Quinoline-5-Sulfonamides. (n.d.).

- Heterocyclic Quinoline Derivatives as Innovative Neuroprotective Agents for Alzheimer's Disease - PMC - NIH. (n.d.).

- Antiviral Activity of Novel Quinoline Derivatives against Dengue Virus Serotype 2 - PubMed. (2018, March 16).

- Recent Developments of Quinoline Derivatives and their Potential Biological Activities. (2021, May 1).

- Design, Synthesis, and Anticancer Activity Studies of Novel Quinoline-Chalcone Derivatives - PMC - NIH. (n.d.).

- Structural modifications of quinoline-based antimalarial agents: Recent developments - NIH. (n.d.).

- Recent Developments of Quinoline Derivatives and their Potential Biological Activities. (2021, May 1).

- Synthetic and medicinal perspective of quinolines as antiviral agents - PubMed Central. (n.d.).

- Molecular targets and anticancer activity of quinoline–chalcone hybrids: literature review. (2020, August 21).

- Review on recent development of quinoline for anticancer activities. (n.d.).

- Quinoline Derivatives: Promising Antioxidants with Neuroprotective Potential - PubMed. (2023, October 12).

- Quinoline Derivatives: Promising Antioxidants with Neuroprotective Potential - PMC. (2023, October 12).

- Quinoline derivatives volunteering against antimicrobial resistance: rational approaches, design strategies, structure activity relationship and mechanistic insights - NIH. (2022, October 5).

- Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities - PMC. (2025, August 27).

- Advances on Quinoline Derivatives: A Review of Synthesis and Biological Activities. (2025, October 2).

- The Anticancer Effect of a Novel Quinoline Derivative 91b1 through Downregulation of Lumican - MDPI. (n.d.).

- Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview - RSC Advances (RSC Publishing) DOI:10.1039/D5RA00534E. (2025, August 27).

- Antibacterial Properties of Quinoline Derivatives: A Mini- Review - Biointerface Research in Applied Chemistry. (2021, November 4).

- Synthesis of Antimicrobial Quinoline Derivatives Enabled by Synergistic Pd/Enamine Catalysis: Experimental and Computational Study | Precision Chemistry - ACS Publications. (2025, October 9).

- Heterocyclic Quinoline Derivatives as Innovative Neuroprotective Agents for Alzheimer's Disease - ResearchGate. (2025, December 30).

- Antioxidant, Anti-inflammatory, Antibacterial, and Analgesic Activities and Mechanisms of Quinolines, Indoles and Related Derivatives - ResearchGate. (n.d.).

- Synthesis and Characterization of Quinoline Derivatives as anti bacterial Agents. (2024, December 16).

- Synthesis and Antimicrobial Evaluation of New Quinoline Derivatives. (2021, July 16).

- Medicinal Chemistry of Quinolines As Emerging Anti-inflammatory Agents: An Overview. (2013, November 1).

- Medicinal Chemistry of Quinolines As Emerging Anti-inflammatory Agents: An Overview. (2025, August 6).

- Recent Advances of Quinoline-Based Small Molecules as Kinase Inhibitors (2020-2024). (2025, July 18).

- Discovery, synthesis, and biological mechanism evaluation of novel quinoline derivatives as potent NLRP3 inhibitors - PubMed. (n.d.).

- Synthesis and antimalarial potential of some novel quinoline-pyrazolopyridine derivatives - PMC - NIH. (n.d.).

- Quinoline‐based compounds 1–4 designed for activity examination against SARS‐CoV‐2. (n.d.).

- Discovery of a Quinoline-4-carboxamide Derivative with a Novel Mechanism of Action, Multistage Antimalarial Activity, and Potent in Vivo Efficacy | Journal of Medicinal Chemistry - ACS Publications. (n.d.).

- Biological Activities of Quinoline Derivatives | Bentham Science. (n.d.).

- Quinoline-Based Hybrid Compounds with Antimalarial Activity - MDPI. (n.d.).

- Synthesis of Quinoline and Dihydroquinoline Embelin Derivatives as Cardioprotective Agents - PubMed. (2023, February 24).

- Design, synthesis, molecular docking, dynamics simulations and antiviral activities of quinoline derivatives - DOI. (2025, January 5).

- Biological Activities of Quinoline Derivatives | Bentham Science Publishers. (2009, December 1).

- Synthesis of Quinoline and Dihydroquinoline Embelin Derivatives as Cardioprotective Agents - PMC - NIH. (n.d.).

- Synthesis of Quinoline and Dihydroquinoline Embelin Derivatives as Cardioprotective Agents | Journal of Natural Products - ACS Publications. (2023, February 7).

- Evaluation of Quinoline-Related Carboxylic Acid Derivatives as Prospective Differentially Antiproliferative, Antioxidative, and Anti-Inflammatory Agents - PubMed. (n.d.).

Sources

- 1. Synthetic and medicinal perspective of quinolines as antiviral agents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Review on recent development of quinoline for anticancer activities - Arabian Journal of Chemistry [arabjchem.org]

- 3. biointerfaceresearch.com [biointerfaceresearch.com]

- 4. Quinoline Derivatives: Promising Antioxidants with Neuroprotective Potential - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Quinoline Derivatives: Promising Antioxidants with Neuroprotective Potential - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Recent Advances of Quinoline-Based Small Molecules as Kinase Inhibitors (2020-2024) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Design, Synthesis, and Anticancer Activity Studies of Novel Quinoline-Chalcone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Molecular targets and anticancer activity of quinoline–chalcone hybrids: literature review - RSC Advances (RSC Publishing) DOI:10.1039/D0RA05594H [pubs.rsc.org]

- 10. mdpi.com [mdpi.com]

- 11. mdpi.com [mdpi.com]

- 12. Quinoline derivatives volunteering against antimicrobial resistance: rational approaches, design strategies, structure activity relationship and mechanistic insights - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. benthamdirect.com [benthamdirect.com]

- 15. researchgate.net [researchgate.net]

- 16. Discovery, synthesis, and biological mechanism evaluation of novel quinoline derivatives as potent NLRP3 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Antiviral Activity of Novel Quinoline Derivatives against Dengue Virus Serotype 2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Heterocyclic Quinoline Derivatives as Innovative Neuroprotective Agents for Alzheimer's Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Structural modifications of quinoline-based antimalarial agents: Recent developments - PMC [pmc.ncbi.nlm.nih.gov]

- 20. semanticscholar.org [semanticscholar.org]

- 21. Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview - RSC Advances (RSC Publishing) DOI:10.1039/D5RA00534E [pubs.rsc.org]

Discovery and history of chloro-substituted quinolines

An In-Depth Technical Guide to the Discovery and History of Chloro-Substituted Quinolines

For Researchers, Scientists, and Drug Development Professionals

Abstract

The quinoline scaffold, particularly when substituted with a chlorine atom, represents a cornerstone in the history of medicinal chemistry. This guide provides a comprehensive exploration of the discovery and historical development of chloro-substituted quinolines, from their origins as synthetic analogues of quinine to their status as indispensable therapeutic agents and probes for biological systems. We delve into the pivotal discovery of chloroquine, its mechanism of action, the profound challenge of drug resistance, and the subsequent evolution of next-generation compounds. Furthermore, this document explores the expanding therapeutic landscape of these molecules into oncology and virology, supported by detailed experimental protocols, structure-activity relationship (SAR) analyses, and mechanistic diagrams to provide a holistic resource for the scientific community.

The Genesis: From Cinchona Bark to Synthetic Scaffolds

The story of chloro-substituted quinolines is inextricably linked to the fight against malaria. For centuries, the bark of the Cinchona tree was the only effective treatment, with its active alkaloid, quinine, being isolated in 1820.[1] The geopolitical turmoil of the early 20th century, particularly World War I, disrupted quinine supplies, creating an urgent need for synthetic alternatives.[1]

This quest was intellectually underpinned by the work of pioneers like Paul Ehrlich. Ehrlich's research with dyes, such as methylene blue, which he found could selectively stain and inhibit the malaria parasite, introduced the revolutionary concept of a "magic bullet" (magische Kugel).[2][3][4] This principle—that a chemical compound could be designed to target a specific pathogen with minimal harm to the host—became the guiding philosophy for a new generation of chemotherapists.[5][6] German chemical companies, leveraging their expertise in dye synthesis, were at the forefront of this effort, leading to the development of early quinoline-based drugs like pamaquine.[7]

The Landmark Discovery of Chloroquine: A Serendipitous Journey

Andersag persisted, synthesizing a related, less toxic compound, Sontochin (a 3-methyl derivative), which saw considerable use.[8][11][12] The turning point came during World War II. French forces in Tunis captured a supply of German-made Sontochin and turned it over to American researchers.[11] This event reignited interest in the 4-aminoquinoline class. The intensive U.S. wartime antimalarial program, which screened over 16,000 compounds, re-synthesized and evaluated Resochin, renaming it SN-7618.[8] This time, extensive trials demonstrated its high efficacy and superior safety profile compared to existing drugs. It was realized that the initial toxicity concerns were overstated, and the two compounds, Resochin and the newly acclaimed drug, were identical. In 1946, it was given the generic name chloroquine.[11]

Timeline of Key Developments

| Year | Event | Significance |

| 1820 | Isolation of quinine from Cinchona bark.[1] | First identified pure active compound against malaria. |

| 1891 | Paul Ehrlich studies methylene blue's antimalarial properties.[2][3] | Establishes the principle of selective toxicity, a cornerstone of chemotherapy. |

| 1934 | Hans Andersag at Bayer synthesizes "Resochin" (chloroquine).[8][9][11] | The first synthesis of what would become the most important antimalarial of the 20th century. |

| 1943 | Allied forces capture Sontochin, stimulating U.S. research into 4-aminoquinolines.[8][11] | A pivotal moment leading to the "rediscovery" and large-scale evaluation of chloroquine. |

| 1946 | Chloroquine is officially named and adopted as the drug of choice for malaria treatment.[8] | Marks the beginning of its widespread clinical use. |

| 1957 | First documented case of P. falciparum resistance to chloroquine.[11][13] | The beginning of a major global health challenge that continues today. |

| 1970s | Mefloquine is developed by the U.S. Army.[10][11] | A critical new chloro-substituted quinoline developed in response to chloroquine resistance. |

Mechanism of Action: A Tale of Accumulation and Toxicity

The efficacy of chloroquine hinges on a unique combination of its chemical properties and the parasite's biology. The Plasmodium parasite, during its lifecycle stage within red blood cells, digests the host's hemoglobin in an acidic organelle called the digestive food vacuole.[14][15] This process provides essential amino acids for the parasite but releases large quantities of toxic free heme.[14]

To protect itself, the parasite polymerizes the heme into an inert, crystalline substance called hemozoin—the dark malaria pigment.[15][16] Chloroquine, as a weak dibasic compound, exploits the acidic nature of the food vacuole. It diffuses into the vacuole and becomes protonated, trapping it at concentrations up to 1000 times higher than in the surrounding plasma.[16][17] This high concentration of chloroquine is believed to interfere with heme polymerization by forming a complex with heme, preventing its conversion to hemozoin.[14] The resulting buildup of free heme is highly toxic, leading to oxidative damage to membranes and ultimately killing the parasite.[14][17]

}

Mechanism of Action of Chloroquine.

Structure-Activity Relationship (SAR) of 4-Aminoquinolines

The remarkable antimalarial activity of chloroquine is highly dependent on its specific chemical structure. Decades of research have elucidated key SAR principles for the 4-aminoquinoline class.

-

The 7-Chloro Group : The presence of an electron-withdrawing group, specifically a chlorine atom, at the 7-position of the quinoline ring is essential for high antimalarial potency.[18] Replacing this chlorine with an electron-donating group, like a methyl group, results in a complete loss of activity.[18]

-

The 4-Amino Side Chain : The dialkylaminoalkylamino side chain at the 4-position is critical. The length of the carbon chain between the two nitrogen atoms is optimal at four to five carbons.[18] This side chain is believed to be crucial for the drug's ability to accumulate in the food vacuole and interact with its target.

-

The Quinoline Nitrogen : The nitrogen atom within the quinoline ring system is vital for the compound's weak base properties, which drive its accumulation in the acidic parasite vacuole.[19]

}

Key Structure-Activity Relationships of 4-Aminoquinolines.

The Emergence of Resistance: A Molecular Arms Race